In-Depth Technical Guide: [(1R)-1-Aminoethyl]phosphonic Acid
In-Depth Technical Guide: [(1R)-1-Aminoethyl]phosphonic Acid
Executive Summary
[(1R)-1-Aminoethyl]phosphonic acid, commonly known as L-Ala(P) or L-1-aminoethylphosphonic acid , is the phosphonic acid analogue of the proteinogenic amino acid L-alanine. It represents a cornerstone in the study of phosphonopeptide antibiotics and transition-state mimetics.
Unlike its carboxylic counterpart, L-Ala(P) possesses a tetrahedral phosphonic acid group that mimics the transition state of ester and amide hydrolysis. Its primary biological utility lies in its role as a "warhead" in prodrug delivery systems (e.g., Alafosfalin ), where it acts as a potent suicide inhibitor of alanine racemase , a critical enzyme in bacterial cell wall biosynthesis. This guide details its chemical properties, asymmetric synthesis, and mechanistic pharmacology.
Chemical Identity & Stereochemistry
The stereochemical designation of this compound often causes confusion due to the change in Cahn-Ingold-Prelog (CIP) priority rules when substituting a carboxyl group with a phosphonyl group.
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Common Names: L-Ala(P), L-1-aminoethylphosphonic acid[4][5][6]
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CAS Number: 60687-36-7 (specifically for the (R)-enantiomer)[4]
Stereochemical Inversion of Nomenclature
While L-alanine has the (S) configuration, its phosphonic analogue L-Ala(P) has the (R) configuration.
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L-Alanine (S): Priority is –NH₂ (1) > –COOH (2) > –CH₃ (3).
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L-Ala(P) (R): Priority is –PO₃H₂ (1) > –NH₂ (2) > –CH₃ (3).
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Note: Despite the (R) designation, the spatial arrangement of atoms in L-Ala(P) is topologically equivalent to L-alanine, allowing it to mimic the natural amino acid in biological systems.
Physicochemical Profile
L-Ala(P) exists primarily as a zwitterion in physiological conditions. Its phosphonic acid moiety renders it significantly more acidic than the carboxylic acid of alanine.
Table 1: Physicochemical Properties[9]
| Property | Value / Description | Context |
| Physical State | White crystalline solid | Hygroscopic |
| Solubility | High in H₂O; Insoluble in EtOH, Acetone | Zwitterionic lattice energy |
| pKa₁ (P-OH) | < 1.0 | Strong acid dissociation |
| pKa₂ (P-OH) | 5.6 ± 0.2 | Second ionization (Zwitterion transition) |
| pKa₃ (NH₃⁺) | 10.2 ± 0.2 | Ammonium deprotonation |
| Isoelectric Point (pI) | ~7.9 | Calculated from (pKa₂ + pKa₃)/2 |
| Stability | Hydrolytically stable (C-P bond) | Resistant to phosphatases |
Key Insight: The C-P bond is chemically and enzymatically stable, unlike the C-O-P bond found in phosphate esters. This stability prevents the premature degradation of the pharmacophore during transport.
Synthetic Pathways[10]
The synthesis of L-Ala(P) requires high enantiomeric purity (>99% ee) because the (S)-enantiomer (D-Ala(P)) is biologically inactive against the primary target, alanine racemase.
Method A: Asymmetric Hydrogenation (Modern Route)
The most efficient modern route involves the asymmetric hydrogenation of α-dehydroaminophosphonates using chiral Rhodium or Ruthenium catalysts.
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Precursor Formation: Condensation of triethyl phosphite with acetamide and acetaldehyde yields the α,β-unsaturated phosphonate.
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Catalytic Hydrogenation: Use of [Rh(COD)(DuPhos)]OTf allows for high enantioselectivity.
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Hydrolysis: Acidic hydrolysis removes the ester protecting groups.
Method B: Kabachnik-Fields & Optical Resolution (Classic Route)
For laboratories without high-pressure hydrogenation equipment, the classical resolution route is robust.
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Kabachnik-Fields Reaction: Three-component coupling of acetaldehyde, ammonia (or benzylamine), and diethyl phosphite yields racemic diethyl (1-aminoethyl)phosphonate.
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Resolution: The racemate is resolved using chiral acids such as dibenzoyl-L-tartaric acid .
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Deprotection: Hydrolysis with concentrated HCl or HBr yields the free acid.
Visualization: Synthetic Workflow
Caption: Figure 1.[2] Classical synthesis pathway via Kabachnik-Fields reaction and optical resolution to yield enantiopure L-Ala(P).
Biological Mechanism & Pharmacology[6]
L-Ala(P) is a "suicide substrate" (mechanism-based inhibitor) that targets bacterial cell wall biosynthesis. However, the free acid is poorly transported across the bacterial membrane.
The "Trojan Horse" Strategy
To overcome transport limitations, L-Ala(P) is incorporated into a dipeptide, such as Alafosfalin (L-Ala-L-Ala(P)) .
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Transport: The dipeptide is recognized by bacterial peptide permeases and actively transported into the cytoplasm.
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Release: Intracellular aminopeptidases hydrolyze the peptide bond, releasing free L-Ala(P) at high concentrations.
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Target Engagement: L-Ala(P) targets Alanine Racemase (Alr) .
Mechanism of Inhibition: Alanine Racemase
Alanine racemase uses a Pyridoxal 5'-Phosphate (PLP) cofactor to interconvert L-Ala and D-Ala.[5]
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Aldimine Formation: L-Ala(P) enters the active site and forms an external aldimine with PLP.[5]
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Stable Complex: Unlike the natural substrate, the phosphonate group forms a highly stable complex that mimics the transition state but cannot be processed.
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Irreversible Inactivation: The enzyme is locked in a stable PLP-inhibitor complex, preventing the production of D-Alanine, which is essential for peptidoglycan cross-linking.
Visualization: Mechanism of Action[6]
Caption: Figure 2. The "Trojan Horse" mechanism of Alafosfalin, facilitating the intracellular delivery of the L-Ala(P) warhead.
Analytical Characterization
Verifying the identity and purity of L-Ala(P) requires specific analytical techniques due to its zwitterionic nature and lack of UV chromophores.
Nuclear Magnetic Resonance (NMR)[3][11][12]
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¹H NMR (D₂O):
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δ 1.45 ppm (dd): Methyl group (-CH₃). The signal is split by the adjacent methine proton and the phosphorus nucleus (³J_PH).
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δ 3.30 ppm (m): Methine proton (-CH-). Complex multiplet due to coupling with methyl protons and the phosphorus nucleus (²J_PH).
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³¹P NMR (D₂O, H₃PO₄ ext. std.):
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δ 14.0 – 18.0 ppm: Appears as a singlet (proton decoupled) or multiplet (coupled). The chemical shift is pH-dependent.
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Mass Spectrometry (MS)[3]
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ESI-MS (Negative Mode):
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m/z 124.0 [M-H]⁻: The dominant ion corresponding to the deprotonated phosphonic acid.
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ESI-MS (Positive Mode):
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m/z 126.0 [M+H]⁺: Protonated molecular ion.
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Optical Rotation
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[α]²⁰_D: Approximately -4.8° (c=5, H₂O) for the (R)-enantiomer.[4]
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Note: Optical rotation is sensitive to pH and concentration.
Safety & Handling
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Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).[2]
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Handling: Use standard PPE (gloves, safety goggles). Avoid inhalation of dust.
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Storage: Hygroscopic. Store in a desiccator at 2-8°C.
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Stability: Stable in aqueous solution at neutral pH. Avoid prolonged exposure to strong oxidizers.
References
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Atherton, F. R., et al. (1979). "Phosphonopeptides as Antibacterial Agents: Mechanism of Action of Alaphosphin." Antimicrobial Agents and Chemotherapy, 15(5), 696–705.
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Allen, J. G., et al. (1978). "Phosphonopeptides, a new class of synthetic antibacterial agents." Nature, 272, 56–58.
- Kafarski, P., & Lejczak, B. (1991). "Biological Activity of Aminophosphonic Acids.
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Shaw, J. P., et al. (1997).[9] "Determination of the Structure of Alanine Racemase from Bacillus stearothermophilus at 1.9-Å Resolution." Biochemistry, 36(6), 1329–1342.
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PubChem Database. (2025).[2][3][7] "1-Aminoethylphosphonic acid, (R)- | C2H8NO3P."[1][3][4] National Center for Biotechnology Information. [3]
- Kudzin, Z. H., et al. (1994). "1-Aminoalkanephosphonates - IV. The acid-base properties of 1-aminoalkanephosphonic acids." Phosphorus, Sulfur, and Silicon, 92, 77.
Sources
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- 4. (R)-(−)-1-Aminoethylphosphonic acid =97.0 NT 60687-36-7 C2H8NO3P [sigmaaldrich.com]
- 5. Reaction of alanine racemase with 1-aminoethylphosphonic acid forms a stable external aldimine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Structures of an alanine racemase from Bacillus anthracis (BA0252) in the presence and absence of (R)-1-aminoethylphosphonic acid (l-Ala-P) - PMC [pmc.ncbi.nlm.nih.gov]
